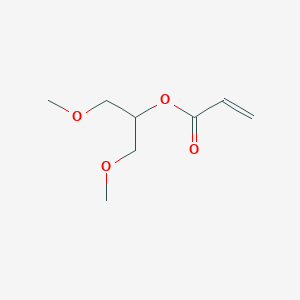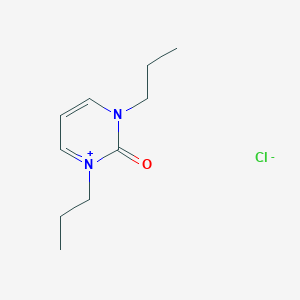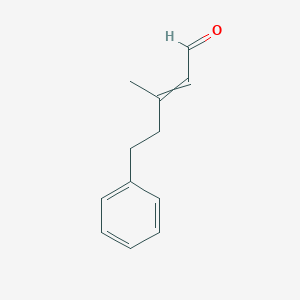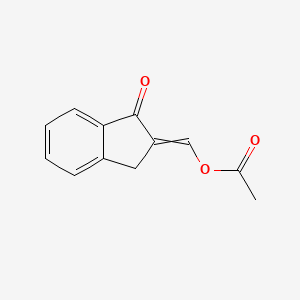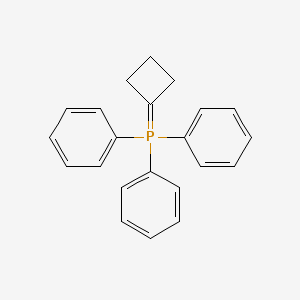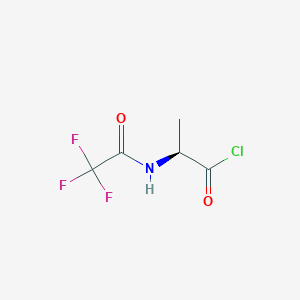
N-(Trifluoroacetyl)-L-alanyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Trifluoroacetyl)-L-alanyl chloride is a chemical compound that belongs to the class of trifluoroacetyl-protected amino acid chlorides. This compound is characterized by the presence of a trifluoroacetyl group attached to the amino acid alanine, with a chloride functional group. It is used in various chemical reactions, particularly in peptide synthesis, due to its ability to preserve stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-(Trifluoroacetyl)-L-alanyl chloride typically involves the reaction of L-alanine with trifluoroacetic anhydride in the presence of a base, followed by the introduction of thionyl chloride to form the chloride derivative. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Trifluoroacetyl)-L-alanyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form N-(Trifluoroacetyl)-L-alanine and hydrochloric acid.
Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with amino groups to form peptide bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during reactions.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis.
Major Products
Peptides: In peptide synthesis, the major products are peptides with preserved stereochemistry.
N-(Trifluoroacetyl)-L-alanine: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
N-(Trifluoroacetyl)-L-alanyl chloride has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein structure.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Trifluoroacetyl)-L-alanyl chloride involves the formation of a reactive intermediate that can undergo nucleophilic substitution. The trifluoroacetyl group provides steric hindrance and electronic effects that influence the reactivity and selectivity of the compound. The chloride group acts as a leaving group, facilitating the formation of new bonds with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Trifluoroacetyl)-L-phenylalanine chloride
- N-(Trifluoroacetyl)-L-prolyl chloride
- N-(Trifluoroacetyl)-L-valyl chloride
Uniqueness
N-(Trifluoroacetyl)-L-alanyl chloride is unique due to its specific structure, which combines the properties of the trifluoroacetyl group and the amino acid alanine. This combination provides distinct reactivity and selectivity in chemical reactions, making it valuable in peptide synthesis and other applications.
Eigenschaften
CAS-Nummer |
56271-78-4 |
|---|---|
Molekularformel |
C5H5ClF3NO2 |
Molekulargewicht |
203.55 g/mol |
IUPAC-Name |
(2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoyl chloride |
InChI |
InChI=1S/C5H5ClF3NO2/c1-2(3(6)11)10-4(12)5(7,8)9/h2H,1H3,(H,10,12)/t2-/m0/s1 |
InChI-Schlüssel |
HSEUXFSGFQCJCU-REOHCLBHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)Cl)NC(=O)C(F)(F)F |
Kanonische SMILES |
CC(C(=O)Cl)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


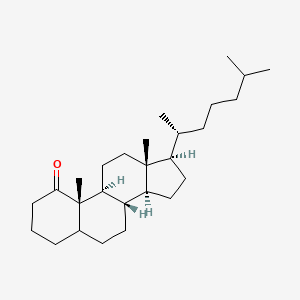
![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)

